molecular formula C17H16N4O2S B12043636 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-55-9

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043636
CAS No.: 478255-55-9
M. Wt: 340.4 g/mol
InChI Key: LRRKEPFQVURGTK-VCHYOVAHSA-N
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Description

This compound is a Schiff base derivative of 1,2,4-triazole-5(4H)-thione, featuring a 2-hydroxy-3-methoxybenzylidene imine group and an m-tolyl (3-methylphenyl) substituent at position 3 of the triazole ring.

Key structural features confirmed by X-ray crystallography in related compounds include:

  • E-configuration of the C=N bond in the Schiff base moiety .
  • Thione sulfur (C=S) rather than thiol tautomer, as evidenced by bond lengths and crystallographic data .
  • Intramolecular hydrogen bonds (e.g., N–H···S) and π-π stacking interactions that stabilize the crystal lattice .

Properties

CAS No.

478255-55-9

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-6-12(9-11)16-19-20-17(24)21(16)18-10-13-7-4-8-14(23-2)15(13)22/h3-10,22H,1-2H3,(H,20,24)/b18-10+

InChI Key

LRRKEPFQVURGTK-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the triazole derivative with 6-methoxyphenol under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenolic and triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and triazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related triazole compounds possess antibacterial and antifungal activities, suggesting potential applications in treating infections .

Antiparasitic Properties

The antiparasitic activity of triazole derivatives has also been explored. Specifically, compounds similar to 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione have been tested against Leishmania species, indicating their potential as therapeutic agents for parasitic infections .

Antioxidant Activity

Triazole derivatives are known for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Triazoles are known for their fungicidal properties; thus, derivatives like 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione could be developed to protect crops from fungal pathogens .

Coordination Chemistry

The ability of triazole compounds to form coordination complexes with metals opens avenues for applications in material science. These complexes can exhibit enhanced properties such as conductivity or catalytic activity, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Jeyaseelan et al. (2012)Antimicrobial ActivityThe study found that related triazole compounds exhibited significant antibacterial activity against Gram-positive bacteria.
Chohan et al. (2010)Antiparasitic PropertiesInvestigated triazole derivatives for antiparasitic activity against Leishmania spp., showing effective inhibition.
Aouad et al. (2014)Antioxidant ActivityDemonstrated that synthesized triazole derivatives possess strong antioxidant properties, which can mitigate oxidative stress.

Mechanism of Action

The mechanism of action of 2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Halogenated groups (e.g., –F, –Cl) increase lipophilicity and metabolic stability, as seen in 6k and the 4-chloro derivative . Bulky substituents (e.g., tert-butyl) reduce reaction yields due to steric hindrance but may improve thermal stability .
  • Crystallographic Insights :

    • The E-configuration of the Schiff base is consistent across derivatives, confirmed by X-ray studies .
    • Hydrogen bonding networks (N–H···S, C–H···O) contribute to molecular packing and stability .

Biological Activity

The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione , with CAS No. 478255-55-9, is a member of the triazole-thione family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity associated with this specific compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 340.40 g/mol. The structure features a triazole ring linked to a thione group and a substituted benzylidene amine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds within the triazole-thione class exhibit significant anticancer properties. A study highlighted that derivatives of triazole-thiones demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. For instance, certain derivatives showed IC50 values in the range of 10–30 µM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
4-Thiazolidinone DerivativeMCF-725
Triazole DerivativeBel-740215

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. Triazole-thiones have been shown to possess antibacterial and antifungal activities. In one study, various derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The results indicated that some derivatives exhibited comparable or superior activity to standard antibiotics like rifampicin .

MicroorganismActivity LevelReference
Mycobacterium tuberculosisModerate (87% inhibition)
Staphylococcus aureusEffective (similar to streptomycin)

Anti-inflammatory and Antioxidant Effects

Triazole-thiones have also been reported to exhibit anti-inflammatory and antioxidant activities. The presence of hydroxyl groups in the structure enhances these properties by scavenging free radicals and inhibiting pro-inflammatory cytokines .

The biological activities of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interference with DNA Synthesis : By interacting with nucleic acids or proteins involved in DNA replication, it can induce apoptosis in cancer cells.
  • Antioxidant Mechanisms : The thione group may contribute to reducing oxidative stress in cells.

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole-thione derivatives, including our compound of interest. The study found that modifications at different positions on the triazole ring significantly influenced the biological activity, suggesting that structural optimization could enhance efficacy .

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